methyl 4-(2,4-dichlorophenyl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate
Overview
Description
Methyl 2-(2,4-dichlorophenyl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,4-dichlorophenyl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation at 160°C for 15 minutes . This is followed by further cyclization and functional group modifications to achieve the final product.
Industrial Production Methods
Industrial production methods for this compound are less documented but generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. Continuous flow microreactors and other advanced techniques may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-dichlorophenyl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are prevalent, often using reagents like fuming nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Fuming nitric acid and sulfuric acid for nitration.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Methyl 2-(2,4-dichlorophenyl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored as a potential CDK2 inhibitor for cancer treatment.
Materials Science: Used in the development of fluorophores for optical applications due to its tunable photophysical properties.
Biological Research: Investigated for its antimicrobial and antimalarial activities.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with GABA-A receptors, causing hyperexcitation of nerves and muscles .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
Hydrazine-coupled pyrazoles: Exhibiting antileishmanial and antimalarial activities.
Pyrazolo[1,5-a]pyrimidines-based fluorophores: Used in optical applications.
Uniqueness
Methyl 2-(2,4-dichlorophenyl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate stands out due to its dual activity in both medicinal and materials science applications, making it a versatile compound for various research fields .
Properties
IUPAC Name |
methyl 4-(2,4-dichlorophenyl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2/c1-9-6-10(2)22-17-16(9)18-23-14(12-5-4-11(20)7-13(12)21)8-15(19(26)27-3)25(18)24-17/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORIMVNEJDGYSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C4=C(C=C(C=C4)Cl)Cl)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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